REACTION_CXSMILES
|
S(Cl)(Cl)=O.[NH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:7]=1[C:8]([OH:10])=O>C1C=CC=CC=1>[NH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:7]=1[C:8]([NH:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:7]=1)=[O:10]
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Name
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|
Quantity
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14.5 mL
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C(=CC=C1)C
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Type
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CUSTOM
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Details
|
stirred overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting suspension was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
|
Details
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After cooling
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Type
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CONCENTRATION
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Details
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the reaction was concentrated in vacuo
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Type
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DISSOLUTION
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Details
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the resulting residue was dissolved in chloroform (300 mL)
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Type
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ADDITION
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Details
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Aniline (15, mL, 165 mmol) was added
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Type
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TEMPERATURE
|
Details
|
the mixture heated to reflux
|
Type
|
WAIT
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Details
|
After three hours
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Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the Crude product recrystallized from isopropanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2=CC=CC=C2)C(=CC=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |